molecular formula C24H20ClNO4 B066604 3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid CAS No. 194471-87-9

3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No. B066604
M. Wt: 421.9 g/mol
InChI Key: VDMPMJZDURHZTB-UHFFFAOYSA-N
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Description

The compound "3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid" is part of a class of compounds that have garnered interest for their potential applications in various fields of chemistry and biology. The interest in these compounds largely stems from their structural complexity and the presence of the fluorenylmethoxycarbonyl group, which is a common protecting group in peptide synthesis.

Synthesis Analysis

The synthesis of compounds related to "3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid" often involves multiple steps, including the use of fluorenylmethoxycarbonyl (Fmoc) chloride as a reagent for the introduction of the Fmoc protecting group to amino acids or amines. For example, the synthesis of N-(9-fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, a related compound, was achieved from veratraldehyde with simple reaction and separation steps, demonstrating the facile nature of incorporating the Fmoc group under solid-phase peptide synthesis conditions (Kim et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of such compounds is crucial for understanding their chemical behavior and properties. Single-crystal X-ray diffraction techniques often provide unambiguous determination of their molecular structures, revealing conformational details and intramolecular interactions. For instance, compounds featuring the chlorophenyl group have been studied to understand their crystal packing and hydrogen bonding patterns, which are essential for their stability and reactivity (Wang et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by the presence of the Fmoc group, which is sensitive to certain conditions, such as UV light, facilitating its removal in a controlled manner. This property is particularly useful in the synthesis of peptides, where the Fmoc group protects the amino group during the coupling reactions and can be selectively removed when needed (Fields & Noble, 2009).

Scientific Research Applications

Synthesis and Receptor Studies

This compound and its derivatives have been explored in various synthesis studies. For example, the synthesis of related compounds like 3-amino-3-(4-chlorophenyl)propanoic acid showed weak specific antagonistic activity at the GABAB receptor, implying potential neurological applications (Abbenante, Hughes, & Prager, 1997).

Solid-Phase Synthesis and Peptide Applications

Significant research has been done in solid-phase synthesis using related compounds. For instance, the synthesis of uridylylated viral genome-linked peptides using derivatives of this compound demonstrates its utility in peptide synthesis and potential for developing novel biochemical tools (Kriek et al., 2003).

Fluorescence and Derivatization Studies

The compound's derivatives have been used in fluorescence studies. For instance, derivatives of amino acids using this compound have exhibited strong fluorescence, beneficial for biological assays and research (Frade, Barros, Moura, & Gonçalves, 2007).

Structural and Supramolecular Studies

Research into the structural and supramolecular features of fluorenylmethoxycarbonyl (Fmoc) amino acids, including derivatives of this compound, has been conducted to understand their properties better. This is crucial for the design and development of novel effective hydrogelators, biomaterials, or therapeutics (Bojarska et al., 2020).

Bioactive Compound Synthesis

The synthesis of new tetrazolyl derivatives of amino acids, including derivatives of this compound, has been explored. These syntheses involve a series of chemical transformations, indicating the compound's versatility in producing bioactive molecules (Tolstyakov et al., 2016).

properties

IUPAC Name

3-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMPMJZDURHZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377360
Record name 3-(4-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

CAS RN

194471-87-9
Record name 4-Chloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194471-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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